molecular formula C12H10N2O4 B7794471 3-(4-Methyl-3-oxo-3,4-dihydro-2-quinoxalinyl)-2-oxopropanoic acid CAS No. 14152-61-5

3-(4-Methyl-3-oxo-3,4-dihydro-2-quinoxalinyl)-2-oxopropanoic acid

Cat. No.: B7794471
CAS No.: 14152-61-5
M. Wt: 246.22 g/mol
InChI Key: OEOMKZHKJXNVOB-UHFFFAOYSA-N
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Description

3-(4-Methyl-3-oxo-3,4-dihydro-2-quinoxalinyl)-2-oxopropanoic acid is a chemical compound with a complex structure that includes a quinoxaline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methyl-3-oxo-3,4-dihydro-2-quinoxalinyl)-2-oxopropanoic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methyl-3-oxo-3,4-dihydroquinoxaline with a suitable acylating agent to introduce the 2-oxopropanoic acid moiety. The reaction conditions often require the use of a catalyst and may involve heating to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency and yield, often utilizing advanced techniques such as flow chemistry and automated synthesis to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methyl-3-oxo-3,4-dihydro-2-quinoxalinyl)-2-oxopropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, altering the compound’s properties.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline dioxides, while reduction can produce hydroxyquinoxalines.

Scientific Research Applications

3-(4-Methyl-3-oxo-3,4-dihydro-2-quinoxalinyl)-2-oxopropanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(4-Methyl-3-oxo-3,4-dihydro-2-quinoxalinyl)-2-oxopropanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell function, growth, and survival.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methyl-3-oxo-3,4-dihydro-2-quinoxalinyl)propanoate
  • Ethyl 3-(4-methyl-3-oxo-3,4-dihydro-2-quinoxalinyl)-2-oxopropanoate

Uniqueness

3-(4-Methyl-3-oxo-3,4-dihydro-2-quinoxalinyl)-2-oxopropanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its quinoxaline ring system and oxopropanoic acid moiety make it a versatile compound with diverse applications.

Biological Activity

3-(4-Methyl-3-oxo-3,4-dihydro-2-quinoxalinyl)-2-oxopropanoic acid is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, and antidiabetic effects, supported by various studies and data.

The compound's chemical structure can be summarized as follows:

PropertyValue
Molecular Formula C₁₀H₈N₂O₃
Molecular Weight 204.182 g/mol
Density 1.42 g/cm³
Boiling Point 412ºC at 760 mmHg
Flash Point 202.9ºC

Antibacterial Activity

Research indicates that quinoxaline derivatives, including the compound , exhibit significant antibacterial properties. A study evaluated the Minimum Inhibitory Concentration (MIC) against various bacterial strains:

Bacterial StrainMIC (µM)
Bacillus subtilis 4.69 - 22.9
Staphylococcus aureus 5.64 - 77.38
Escherichia coli 2.33 - 156.47
Pseudomonas aeruginosa 13.40 - 137.43

The compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antibacterial activity .

Antifungal Activity

In addition to its antibacterial properties, the compound also exhibited antifungal activity. The following table summarizes its effectiveness against common fungal strains:

Fungal StrainMIC (µM)
Candida albicans 16.69 - 78.23
Fusarium oxysporum 56.74 - 222.31

These results indicate that the compound may serve as a potential antifungal agent, particularly in treating infections caused by these fungi .

Antidiabetic Activity

The compound has been investigated for its role as a glycogen phosphorylase inhibitor, making it a candidate for diabetes treatment. Inhibiting this enzyme can enhance glucose metabolism and improve insulin sensitivity, which is crucial for managing diabetes .

Structure-Activity Relationship (SAR)

The biological activity of quinoxaline derivatives often correlates with their structural features. Studies suggest that modifications in the quinoxaline ring and substituents significantly influence their pharmacological profiles:

  • Substituent Variability : The presence of different functional groups on the quinoxaline ring can enhance or diminish biological activity.
  • Ring Modifications : Alterations in the dihydroquinoxaline structure have shown varying degrees of antimicrobial potency.

Case Studies

Several case studies highlight the efficacy of quinoxaline derivatives:

  • A study demonstrated that derivatives with hydroxyl groups exhibited improved antibacterial activity compared to those without such modifications.
  • Another investigation found that specific substitutions led to enhanced antifungal effects against Candida species.

These findings underscore the importance of chemical modifications in optimizing the biological activity of quinoxaline derivatives .

Properties

IUPAC Name

3-(4-methyl-3-oxoquinoxalin-2-yl)-2-oxopropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4/c1-14-9-5-3-2-4-7(9)13-8(11(14)16)6-10(15)12(17)18/h2-5H,6H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEOMKZHKJXNVOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C(C1=O)CC(=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001191472
Record name 3,4-Dihydro-4-methyl-α,3-dioxo-2-quinoxalinepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001191472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14152-61-5
Record name 3,4-Dihydro-4-methyl-α,3-dioxo-2-quinoxalinepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14152-61-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydro-4-methyl-α,3-dioxo-2-quinoxalinepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001191472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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